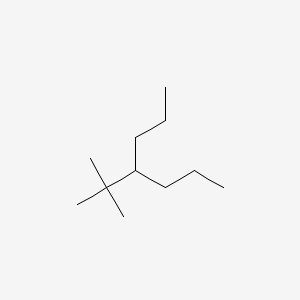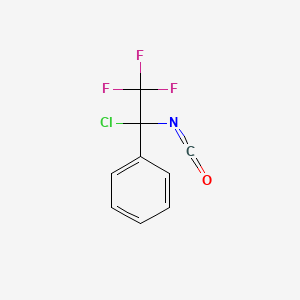
Benzene, (1-chloro-2,2,2-trifluoro-1-isocyanatoethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, (1-chloro-2,2,2-trifluoro-1-isocyanatoethyl)- is a chemical compound with the molecular formula C8H4ClF3NO It is characterized by the presence of a benzene ring substituted with a chloro, trifluoromethyl, and isocyanatoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, (1-chloro-2,2,2-trifluoro-1-isocyanatoethyl)- typically involves the reaction of 1-chloro-2,2,2-trifluoroethanol with phosgene to form the corresponding chloroformate. This intermediate is then reacted with aniline to produce the desired isocyanate compound. The reaction conditions often require a controlled temperature and the use of solvents such as dichloromethane to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of Benzene, (1-chloro-2,2,2-trifluoro-1-isocyanatoethyl)- may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Benzene, (1-chloro-2,2,2-trifluoro-1-isocyanatoethyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or alcohols.
Addition Reactions: The isocyanate group can react with compounds containing active hydrogen atoms, such as amines or alcohols, to form ureas or carbamates.
Oxidation and Reduction: The trifluoromethyl group can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Addition Reactions: Reagents such as primary or secondary amines in the presence of catalysts like triethylamine.
Oxidation and Reduction: Reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction.
Major Products Formed
Substitution Reactions: Formation of substituted benzene derivatives.
Addition Reactions: Formation of ureas or carbamates.
Oxidation and Reduction: Formation of oxidized or reduced trifluoromethyl derivatives.
Scientific Research Applications
Benzene, (1-chloro-2,2,2-trifluoro-1-isocyanatoethyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential use in the modification of biomolecules.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Benzene, (1-chloro-2,2,2-trifluoro-1-isocyanatoethyl)- involves its reactivity with nucleophiles due to the presence of the isocyanate group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-benzotrifluoride
- o-Chlorobenzotrifluoride
- o-(Trifluoromethyl)chlorobenzene
- o-(Trifluoromethyl)phenyl chloride
- o-Chloro-α,α,α-trifluorotoluene
Uniqueness
Benzene, (1-chloro-2,2,2-trifluoro-1-isocyanatoethyl)- is unique due to the presence of both the isocyanate and trifluoromethyl groups, which confer distinct reactivity and properties. This combination makes it a valuable compound for specialized applications in various fields.
Properties
CAS No. |
57959-52-1 |
|---|---|
Molecular Formula |
C9H5ClF3NO |
Molecular Weight |
235.59 g/mol |
IUPAC Name |
(1-chloro-2,2,2-trifluoro-1-isocyanatoethyl)benzene |
InChI |
InChI=1S/C9H5ClF3NO/c10-8(14-6-15,9(11,12)13)7-4-2-1-3-5-7/h1-5H |
InChI Key |
JUEZXMNJBOCQGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(F)(F)F)(N=C=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methyl-5-{1-[(prop-2-yn-1-yl)oxy]ethoxy}pent-3-yn-2-ol](/img/structure/B14622020.png)
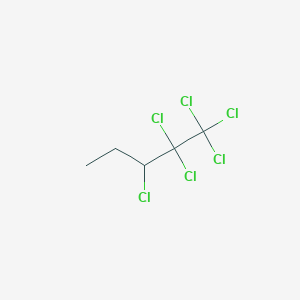
![Dimethyl 9-oxo-9H-pyrrolo[1,2-a]indole-1,2-dicarboxylate](/img/structure/B14622033.png)
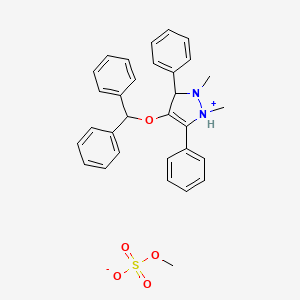

![Methyl [(methylamino)(phenyl)methyl]phosphonate](/img/structure/B14622054.png)
![1-[(Acetyloxy)(dibutyl)stannyl]butan-1-ol](/img/structure/B14622055.png)
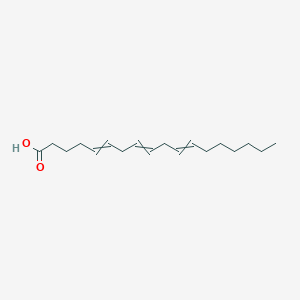
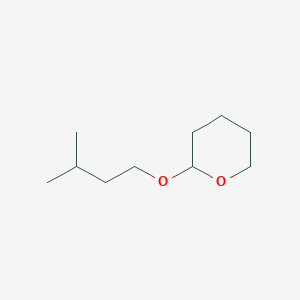
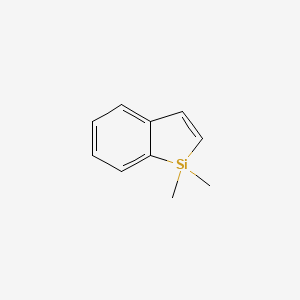
![5-[4-(2-Phenylethenyl)phenyl]-2H-1,2,3-triazole-4-carbonitrile](/img/structure/B14622078.png)
